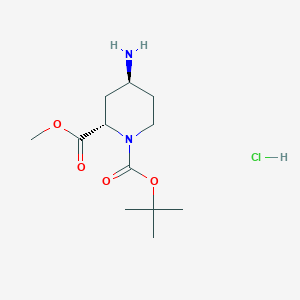

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride

Descripción general

Descripción

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O4 and a molecular weight of 280.75 g/mol . This compound is often used in research and development due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.

Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.

Amination: The amino group is introduced via a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antidepressant Activity : Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. In particular, studies have shown that modifications to the piperidine structure can enhance serotonin receptor binding affinity, which is crucial for antidepressant activity. The specific configuration of the 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine derivative may influence its efficacy as a potential antidepressant agent .

- Neuroprotective Effects : This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neurons from apoptosis induced by various stressors. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .

- Pain Management : Some studies have explored the analgesic properties of piperidine derivatives. The presence of the amino group in this compound may enhance its ability to interact with opioid receptors or other pain-related pathways, presenting opportunities for development as a novel analgesic .

Neuropharmacology Research

- Cognitive Enhancement : There is ongoing research into the use of piperidine derivatives in enhancing cognitive functions. Preliminary findings suggest that this compound may improve memory and learning processes in animal models by modulating cholinergic activity .

- Anxiolytic Properties : Similar to its antidepressant effects, there is potential for this compound to exhibit anxiolytic properties. By targeting GABAergic systems, it may help alleviate anxiety symptoms .

Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of other pharmacologically active compounds .

- Intermediate for Drug Development : Given its structural characteristics, it can be utilized as an intermediate in the synthesis of new drug candidates targeting various diseases, including neurological disorders and cancer .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparación Con Compuestos Similares

Similar Compounds

- 1-tert-Butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate

- 1-tert-Butyl 2-methyl (2S,4S)-4-chloro-1,2-pyrrolidinedicarboxylate

Uniqueness

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride, with the CAS number 254882-09-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources of scientific literature.

- IUPAC Name : 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.32 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes. The compound's structure allows it to interact with specific binding sites on proteins, potentially modulating their activity.

Antiinflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages. This effect was concentration-dependent, indicating a potential for therapeutic use in inflammatory diseases .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In animal models of neurodegeneration, it demonstrated the ability to reduce neuronal cell death and improve cognitive function. These effects are hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains, although further research is needed to elucidate its mechanism of action and efficacy compared to existing antibiotics .

Case Studies and Experimental Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects in vitro.

- Methodology : Human macrophages were treated with varying concentrations of the compound.

- Results : Significant inhibition of IL-1β release was observed at concentrations above 10 µM, with maximum inhibition reaching approximately 35% at higher doses .

- Neuroprotection Assessment :

- Antimicrobial Evaluation :

Data Summary Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Anti-inflammatory | In vitro cytokine release assay | Up to 35% inhibition of IL-1β at high doses |

| Neuroprotective | Rodent model memory tests | Improved memory retention and reduced damage |

| Antimicrobial | Bacterial strain testing | Moderate activity against MRSA and VRE |

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHWVFRNYYJQOO-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.